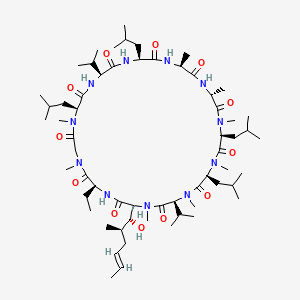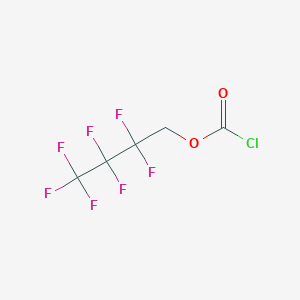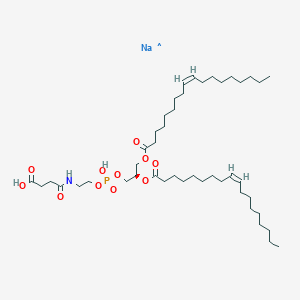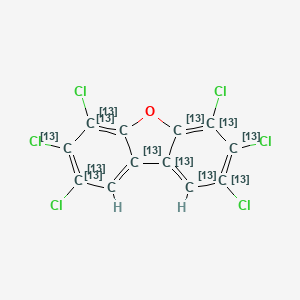![molecular formula C8H6Cl2O3 B6594488 Dicamba-[13C6] CAS No. 1173023-06-7](/img/structure/B6594488.png)
Dicamba-[13C6]
Vue d'ensemble
Description
Dicamba-[13C6] is a labeled compound of dicamba, a widely used herbicide. Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, is primarily used to control broadleaf weeds. The labeled version, Dicamba-[13C6], incorporates six carbon-13 isotopes, making it useful for various scientific studies, including environmental and metabolic research .
Mécanisme D'action
Target of Action
Dicamba-13C6, a labeled form of Dicamba, is primarily targeted at broadleaf weeds . The primary targets of Dicamba are the enzymes involved in the growth and development of these plants. It specifically targets the enzymes responsible for plant growth hormones, known as auxins .
Mode of Action
Dicamba mimics the action of the plant hormone auxin . When absorbed by the plant, Dicamba disrupts normal growth processes, causing uncontrolled, abnormal growth which eventually leads to the plant’s death . The compound’s interaction with its targets results in changes in the plant’s normal biochemistry and physiology, leading to its eventual death .
Biochemical Pathways
Dicamba affects several biochemical pathways in plants. It interferes with the normal functioning of the auxin hormones, disrupting the plant’s growth and development . This disruption affects various downstream effects such as cell division, tissue differentiation, and other growth processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dicamba-13C6 are similar to those of the parent compound, Dicamba . After application, Dicamba is absorbed by the plant and distributed throughout its tissues . The compound is metabolized in the plant, and the resulting metabolites are eventually excreted . These properties impact the bioavailability of Dicamba-13C6, determining its effectiveness in controlling target weeds .
Result of Action
The result of Dicamba-13C6’s action is the death of the target plants. By disrupting normal growth processes, Dicamba causes the plant to grow abnormally, eventually leading to its death . On a molecular level, this involves disruption of enzyme activity and hormone balance. On a cellular level, it leads to uncontrolled cell division and growth .
Action Environment
The action, efficacy, and stability of Dicamba-13C6 can be influenced by various environmental factors. These include temperature, humidity, and soil conditions, which can affect the absorption, distribution, and metabolism of the compound in the plant . For example, in colder temperatures, the absorption of Dicamba by the plant may be slower, potentially reducing its effectiveness . Similarly, certain soil conditions may affect the compound’s stability and its availability to the plant .
Analyse Biochimique
Biochemical Properties
Dicamba-13C6, like its parent compound Dicamba, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its carboxyl and methoxy groups . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions .
Cellular Effects
Dicamba-13C6 can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes related to stress response and detoxification processes. It can also influence cellular metabolism by affecting the activity of certain enzymes .
Molecular Mechanism
The molecular mechanism of Dicamba-13C6 involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, inhibiting or activating them, leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dicamba-13C6 can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, Dicamba-13C6 may degrade over time, with its breakdown products potentially having different effects on cells .
Dosage Effects in Animal Models
The effects of Dicamba-13C6 can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to toxic or adverse effects
Metabolic Pathways
Dicamba-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific pathways and the nature of these interactions are currently under study.
Transport and Distribution
Dicamba-13C6 is transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects on Dicamba-13C6 distribution are areas of active research.
Subcellular Localization
The subcellular localization of Dicamba-13C6 can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization of Dicamba-13C6 and its effects on cellular function are subjects of ongoing investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dicamba-[13C6] involves the incorporation of carbon-13 isotopes into the dicamba molecule. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Industrial Production Methods: Industrial production of Dicamba-[13C6] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Dicamba-[13C6] undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carboxyl group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized aromatic compounds, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Dicamba-[13C6] is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
Environmental Studies: Tracking the degradation and movement of dicamba in the environment.
Metabolic Studies: Investigating the metabolic pathways and breakdown products in plants and soil.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for accurate quantification of dicamba residues
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in function and structure to dicamba.
Uniqueness: Dicamba-[13C6] is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This feature distinguishes it from other similar herbicides that do not have labeled versions .
Propriétés
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-06-7 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)





![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)

